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Compound of Interest

Compound Name: 2,4,6-Tribromopyrimidine

Cat. No.: B1331206 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2,4,6-Tribromopyrimidine is a highly functionalized heterocyclic compound that serves as a

versatile building block in organic synthesis. Its pyrimidine core, substituted with three reactive

bromine atoms, makes it an excellent precursor for the development of a wide array of complex

molecules. The electron-deficient nature of the pyrimidine ring, further enhanced by the

inductive effect of the bromine substituents, renders the 2, 4, and 6 positions susceptible to

nucleophilic substitution and cross-coupling reactions. This reactivity profile allows for the

strategic and regioselective introduction of diverse functionalities, making 2,4,6-
tribromopyrimidine a valuable tool in medicinal chemistry, drug discovery, and materials

science. This guide provides a comprehensive overview of the synthesis, key reactions, and

potential applications of this important heterocyclic building block.

Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for 2,4,6-tribromopyrimidine is

presented in the table below for quick reference.
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Property Value Reference

Molecular Formula C₄HBr₃N₂ [1]

Molecular Weight 316.78 g/mol [1]

IUPAC Name 2,4,6-tribromopyrimidine [1]

CAS Number 36847-11-7 [1]

Appearance Off-white to light yellow solid

Melting Point 108-113 °C

Boiling Point 124 °C at 5 Torr

Density 2.545 g/cm³ (predicted)

Solubility
Soluble in many organic

solvents.

Safety Information:

2,4,6-Tribromopyrimidine is a hazardous substance and should be handled with appropriate

safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin

irritation, and may cause serious eye damage and respiratory irritation.[1] Personal protective

equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when

handling this compound.

Synthesis of 2,4,6-Tribromopyrimidine
While a variety of substituted pyrimidines can be synthesized through condensation reactions,

the direct synthesis of 2,4,6-tribromopyrimidine is most commonly achieved through the

bromination of a suitable pyrimidine precursor. A plausible and widely utilized method for the

synthesis of analogous halogenated pyrimidines involves the reaction of barbituric acid (2,4,6-

trihydroxypyrimidine) with a strong brominating agent such as phosphorus oxybromide (POBr₃)

or a mixture of phosphorus tribromide (PBr₃) and bromine (Br₂).[2]

Conceptual Experimental Protocol: Bromination of Barbituric Acid
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Disclaimer: This is a conceptual protocol based on the synthesis of the chloro-analogue and

general knowledge of bromination reactions. Researchers should consult specific literature and

perform a thorough risk assessment before attempting this synthesis.

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a magnetic stirrer, place barbituric acid.

Reagent Addition: Carefully add an excess of phosphorus oxybromide (POBr₃) to the flask.

Alternatively, a mixture of phosphorus tribromide (PBr₃) and elemental bromine (Br₂) can be

used. The reaction is typically performed in the presence of a high-boiling point tertiary

amine, such as N,N-dimethylaniline or N,N-diethylaniline, which acts as a catalyst and acid

scavenger.

Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction

progress should be monitored by a suitable analytical technique, such as thin-layer

chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up: After completion of the reaction, the excess brominating agent is carefully

quenched, for example, by pouring the reaction mixture onto crushed ice. The product is

then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Purification: The organic layer is washed with water, dried over an anhydrous salt (e.g.,

MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product

is then purified by recrystallization or column chromatography to yield pure 2,4,6-
tribromopyrimidine.

Barbituric Acid
(2,4,6-Trihydroxypyrimidine)

2,4,6-Tribromopyrimidine

Reflux

POBr₃ (or PBr₃/Br₂)
N,N-Dialkylaniline

Click to download full resolution via product page

Figure 1: Conceptual synthesis of 2,4,6-tribromopyrimidine.
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Key Reactions of 2,4,6-Tribromopyrimidine as a
Heterocyclic Building Block
The reactivity of 2,4,6-tribromopyrimidine is dominated by the susceptibility of the C2, C4,

and C6 positions to nucleophilic attack and palladium-catalyzed cross-coupling reactions. This

allows for the sequential and regioselective introduction of a variety of substituents.

Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring facilitates the displacement of the bromide ions by a wide

range of nucleophiles. The reactivity of the positions generally follows the order C4 > C6 > C2,

although this can be influenced by the nature of the nucleophile and the reaction conditions.

Typical Nucleophiles:

Amines: Primary and secondary amines readily displace the bromine atoms to form

aminopyrimidines.[3][4]

Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides yields the corresponding

ether derivatives.

Thiolates: Thiolates react to form thioethers.

Detailed Experimental Protocol: SNAr with a Primary Amine

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser,

dissolve 2,4,6-tribromopyrimidine (1.0 eq.) in a suitable solvent such as ethanol,

isopropanol, or N,N-dimethylformamide (DMF).

Reagent Addition: Add the primary amine (1.0-1.2 eq. for monosubstitution, or an excess for

polysubstitution) and a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

(1.5-2.0 eq. per substitution) to the solution.

Reaction Conditions: Heat the reaction mixture with stirring. The temperature can range from

room temperature to reflux, depending on the reactivity of the amine. Monitor the reaction

progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature and remove the

solvent under reduced pressure.

Purification: The residue is then taken up in an organic solvent and washed with water or a

saturated aqueous solution of sodium bicarbonate to remove any salts. The organic layer is

dried and concentrated, and the product is purified by column chromatography or

recrystallization.

Starting Materials

Reaction Work-up & Purification

2,4,6-Tribromopyrimidine

Solvent
(e.g., EtOH)

Nucleophile
(e.g., R-NH₂)

Base
(e.g., Et₃N)

Heating
(Stirring)

Solvent
Evaporation Extraction Purification

(Chromatography)
Substituted
Pyrimidine
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Figure 2: General workflow for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions
2,4,6-Tribromopyrimidine is an excellent substrate for various palladium-catalyzed cross-

coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling allows for the introduction of alkyne moieties onto the pyrimidine

ring.[5][6] This reaction is a powerful tool for the synthesis of conjugated systems and for

further functionalization of the alkyne group.

Detailed Experimental Protocol: Sonogashira Coupling with a Terminal Alkyne

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen),

add 2,4,6-tribromopyrimidine (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5
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mol%) or Pd(PPh₃)₄ (2-5 mol%), and a copper(I) co-catalyst, typically CuI (5-10 mol%).

Reagent Addition: Add a degassed solvent, such as tetrahydrofuran (THF) or DMF, followed

by a base, usually an amine like triethylamine or diisopropylamine (2.0-3.0 eq.). Finally, add

the terminal alkyne (1.1-1.2 eq. for monosubstitution).

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating

(40-60 °C). Monitor the reaction progress by TLC or GC-MS.

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove

the catalyst. The filtrate is then diluted with an organic solvent and washed with saturated

aqueous ammonium chloride and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated under

reduced pressure, and the crude product is purified by column chromatography.

2,4,6-Tribromopyrimidine

Alkynylpyrimidine

Terminal Alkyne
(R-C≡CH)

Pd(0) Catalyst
Cu(I) Co-catalyst Amine Base

Click to download full resolution via product page

Figure 3: Key components of the Sonogashira coupling.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between

2,4,6-tribromopyrimidine and various organoboron compounds (boronic acids or esters). This

reaction is widely used to synthesize biaryl and heteroaryl pyrimidines.

Conceptual Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2,4,6-
tribromopyrimidine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst

such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base, typically an aqueous solution of

Na₂CO₃, K₂CO₃, or K₃PO₄.
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Solvent: Add a degassed solvent system, often a mixture of an organic solvent like toluene,

dioxane, or DMF, and water.

Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 110 °C with

vigorous stirring. Monitor the reaction by TLC or LC-MS.

Work-up: After completion, cool the reaction, and add water and an organic solvent for

extraction. Separate the organic layer.

Purification: Wash the organic phase with brine, dry it over an anhydrous salt, and remove

the solvent in vacuo. Purify the product by column chromatography or recrystallization.

Spectroscopic Characterization
While a comprehensive public database of the spectroscopic data for 2,4,6-
tribromopyrimidine is not readily available, the expected spectral characteristics can be

inferred from its structure and data from analogous compounds.[7][8][9]

Expected Spectroscopic Data:

Technique Expected Features

¹H NMR
A singlet in the aromatic region (likely δ 8.0-9.0

ppm) corresponding to the C5-H proton.

¹³C NMR

Three signals for the carbon atoms of the

pyrimidine ring. The carbons attached to

bromine (C2, C4, C6) will appear at a

characteristic chemical shift, and the C5 carbon

will be a CH group.

IR Spectroscopy

Characteristic peaks for C-H stretching, C=N

and C=C stretching of the aromatic ring, and C-

Br stretching.

Mass Spectrometry

A molecular ion peak (M⁺) exhibiting a

characteristic isotopic pattern for three bromine

atoms.
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Applications in Research and Development
The ability to introduce a wide range of functional groups onto the pyrimidine core makes 2,4,6-
tribromopyrimidine a valuable starting material for the synthesis of compounds with potential

biological activity. Pyrimidine derivatives are known to exhibit a broad spectrum of

pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory

activities. The tribrominated scaffold allows for the systematic exploration of the structure-

activity relationship (SAR) by modifying the substituents at the 2, 4, and 6 positions.

Conclusion
2,4,6-Tribromopyrimidine is a highly reactive and versatile heterocyclic building block with

significant potential in synthetic organic chemistry. Its utility in nucleophilic aromatic substitution

and palladium-catalyzed cross-coupling reactions provides access to a vast chemical space of

substituted pyrimidines. This guide has provided an overview of its synthesis, key reactions,

and potential applications, offering a valuable resource for researchers and professionals

engaged in the design and synthesis of novel chemical entities for drug discovery and

materials science. The detailed experimental protocols serve as a starting point for the practical

application of this important scaffold in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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